molecular formula C17H25N3O B7519417 N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide

Numéro de catalogue B7519417
Poids moléculaire: 287.4 g/mol
Clé InChI: FTEWZRWIEPOWKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and schizophrenia. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.

Mécanisme D'action

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 acts as a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 in addiction, epilepsy, and schizophrenia.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission. This has been associated with a reduction in the reinforcing effects of drugs of abuse, a reduction in seizure activity, and an improvement in cognitive deficits in animal models of schizophrenia. N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has also been shown to have a good safety profile, with no significant adverse effects reported in preclinical or clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has several advantages for lab experiments, including its high purity and potency, its specificity for the target enzyme, and its good safety profile. However, N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 can be challenging to synthesize, and its high cost may limit its use in some research settings. Furthermore, the effects of N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 on GABA metabolism can be complex, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Orientations Futures

There are several future directions for research on N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115, including its potential therapeutic applications in other neurological disorders, such as anxiety and depression. Furthermore, more research is needed to understand the long-term effects of N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 on GABA metabolism and its potential for tolerance and dependence. Finally, the development of more efficient and cost-effective synthesis methods for N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 could increase its accessibility for research and potential clinical use.

Méthodes De Synthèse

The synthesis of N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 involves the reaction of 3-methylbenzylamine with cyclopentanone in the presence of sodium amide to form N-cyclopentyl-3-methylbenzylamine. This intermediate is then reacted with 1,1-carbonyldiimidazole to form the corresponding carbamate, which is subsequently hydrolyzed to yield N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 in high yield and purity.

Applications De Recherche Scientifique

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has been extensively studied for its potential therapeutic applications in the treatment of addiction, epilepsy, and schizophrenia. In preclinical studies, N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse, such as cocaine and nicotine. Furthermore, N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide-115 has been shown to reduce seizure activity in animal models of epilepsy and improve cognitive deficits in animal models of schizophrenia.

Propriétés

IUPAC Name

N-cyclopentyl-4-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-14-5-4-8-16(13-14)19-9-11-20(12-10-19)17(21)18-15-6-2-3-7-15/h4-5,8,13,15H,2-3,6-7,9-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEWZRWIEPOWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.